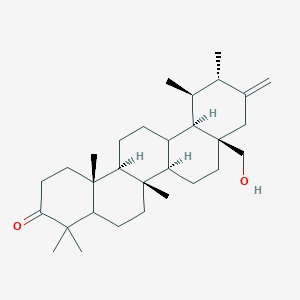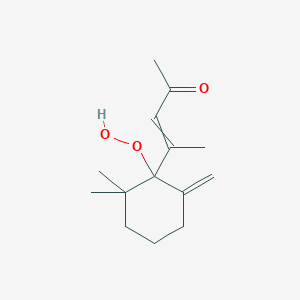
2,2-ジフルオロエチルトリフルオロメタンスルホナート
概要
説明
Synthesis Analysis
While specific studies directly addressing the synthesis of 2,2-Difluoroethyl trifluoromethanesulfonate were not found, research on related compounds such as trifluoromethanesulfonic anhydride and trifluoromethanesulfonates indicates the importance of fluorinated reagents in organic synthesis. These compounds are often synthesized through reactions involving fluorosulfonyl compounds and alcohols or through the use of catalysts like scandium trifluoromethanesulfonate for acylation reactions (Ishihara et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Difluoroethyl trifluoromethanesulfonate, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction, revealing specific conformational properties (Trautner et al., 1999). These studies shed light on the general structural characteristics of fluoroalkyl sulfonates.
Chemical Reactions and Properties
Trifluoromethanesulfonates and related compounds participate in a variety of chemical reactions, such as the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using reagents like 2-(trifluoromethylsulfonyloxy)pyridine (Keumi et al., 1988). These reactions highlight the compounds' reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties of fluorinated sulfonates, including their melting and boiling points, as well as NMR spectra, are critical for their application in chemistry. For example, trifluoromethanesulfonyl hypofluorite, a related compound, exhibits specific physical characteristics that influence its reactivity and stability (Appelman & Jache, 1993).
Chemical Properties Analysis
The chemical properties of 2,2-Difluoroethyl trifluoromethanesulfonate, such as reactivity, stability, and compatibility with various organic reactions, can be inferred from studies on similar fluorinated compounds. Research demonstrates the utility of fluorinated reagents in promoting reactions under mild conditions, indicating the potential for wide-ranging applications in synthesis and material science (Gao et al., 2017).
科学的研究の応用
フッ素化アミノ酸の合成
2,2-ジフルオロエチルトリフルオロメタンスルホナートは、フッ素化アミノ酸の合成に有用な強力なトリフルオロエチル化剤です . フッ素化アミノ酸は、代謝安定性の向上やタンパク質間相互作用の変化など、その独自の特性により、医薬品や農薬の開発に使用されてきました。
相間移動触媒によるアルキル化
この化合物は、相間移動触媒によるニトロベンジルブロミドのアルキル化による、環状N-アリールヒドロキサム酸の立体選択的調製における試薬として使用されます . このプロセスは、有機合成における貴重な中間体であるニトロフェニルアラニンの合成において重要です。
トリフルオロエチル化剤
トリフルオロエチル化剤として、2,2-ジフルオロエチルトリフルオロメタンスルホナートは、様々な有機化合物にトリフルオロエチル基を導入することができます . これは、特に医薬品化学の分野で役立ちます。この分野では、フッ素またはフッ素化基の導入によって、化合物の生物活性を大幅に変更することができます。
Safety and Hazards
2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
作用機序
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
生化学分析
Cellular Effects
It is known to be a cytotoxic agent towards cultured leukemia L1210 cells .
Molecular Mechanism
It is known to be a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive and should be stored under inert gas .
特性
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

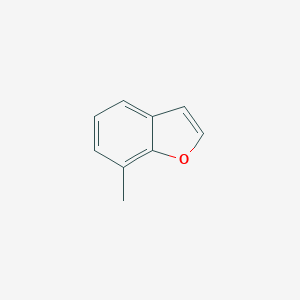
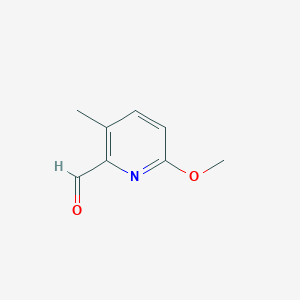
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)


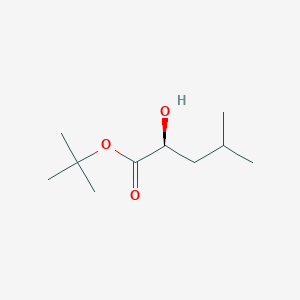
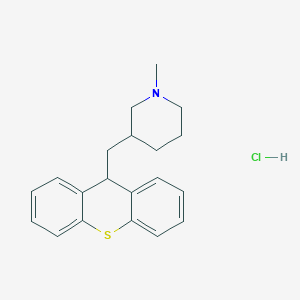

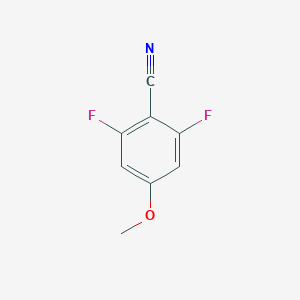
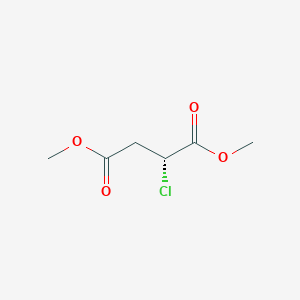
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
